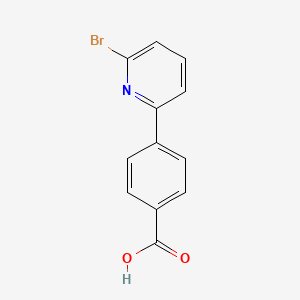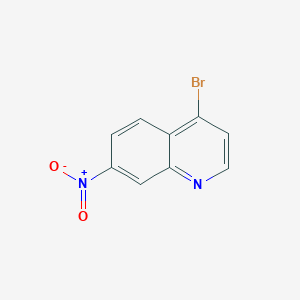
3-Chloroisoquinolin-5-amine
Vue d'ensemble
Description
3-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Chloroisoquinolin-5-amine involves a reaction with zinc dust in acetic acid, which is stirred for 2 hours at ambient temperature . Another method involves exposure to hydrogen gas at 30 psi and heating to 40°C for 15 minutes .
Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinolin-5-amine consists of a chloroisoquinoline core with an amine group at the 5-position . The InChI code for this compound is 1S/C9H7ClN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 .
Physical And Chemical Properties Analysis
3-Chloroisoquinolin-5-amine has a molecular weight of 178.62 and a density of 1.4±0.1 g/cm3 . Its boiling point is 372.6±27.0 °C at 760 mmHg . The compound is solid at room temperature .
Applications De Recherche Scientifique
Materials Science
The unique electronic properties of 3-Chloroisoquinolin-5-amine make it suitable for the design and fabrication of advanced materials. It can be incorporated into polymers, catalysts, and sensors, enhancing their performance in various applications such as organic electronics and photovoltaics .
Catalysis
3-Chloroisoquinolin-5-amine: can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. Its ability to coordinate to metals can lead to the development of novel catalysts for organic transformations, promoting more sustainable and efficient chemical processes .
Polymer Chemistry
Due to its structural flexibility, 3-Chloroisoquinolin-5-amine can be utilized in polymer chemistry to create novel polymers with specific properties. These polymers can have applications ranging from industrial manufacturing to biocompatible materials for medical use .
Safety and Hazards
3-Chloroisoquinolin-5-amine is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-chloroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587806 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-5-amine | |
CAS RN |
58142-49-7 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)





![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)


![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)

